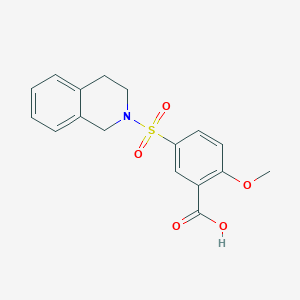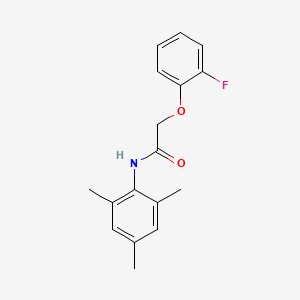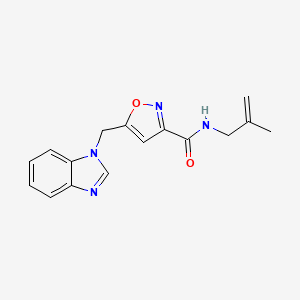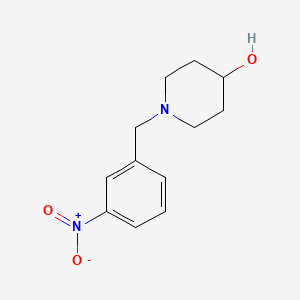![molecular formula C15H17ClN2 B5632073 (4-chlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5632073.png)
(4-chlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-chlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine, also known as Tofisopam, is a benzodiazepine-like drug that has been used for the treatment of anxiety disorders. It has been found to have similar anxiolytic effects to benzodiazepines but with fewer side effects.
Wirkmechanismus
The exact mechanism of action of (4-chlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine is not fully understood. However, it is believed to act on the GABA-A receptor, similar to benzodiazepines. This compound binds to a different site on the GABA-A receptor than benzodiazepines, which may account for its reduced side effects.
Biochemical and Physiological Effects:
This compound has been found to increase the levels of GABA in the brain, which may contribute to its anxiolytic effects. It has also been found to increase the activity of the enzyme glutamic acid decarboxylase, which is responsible for the synthesis of GABA.
Vorteile Und Einschränkungen Für Laborexperimente
(4-chlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has several advantages for use in lab experiments. It has been found to have fewer side effects than benzodiazepines, which may make it a safer alternative for use in animal studies. However, this compound has a relatively short half-life, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several areas of future research for (4-chlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine. One area of interest is its potential use in the treatment of other psychiatric disorders such as depression and schizophrenia. Another area of research is the development of new analogs of this compound with improved potency and selectivity for the GABA-A receptor. Finally, more research is needed to fully understand the mechanism of action of this compound and its effects on the brain.
Conclusion:
In conclusion, this compound is a benzodiazepine-like drug that has been found to have anxiolytic effects with fewer side effects than benzodiazepines. It acts on the GABA-A receptor and increases the levels of GABA in the brain. This compound has several advantages for use in lab experiments but also has limitations due to its short half-life. Future research on this compound may lead to the development of new treatments for psychiatric disorders and a better understanding of its effects on the brain.
Synthesemethoden
(4-chlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine can be synthesized by the condensation of 4-chlorobenzyl chloride with 2-(2-pyridinyl)ethylamine in the presence of a base such as potassium carbonate. The resulting product can be purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
(4-chlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been extensively studied for its anxiolytic effects in both animal and human models. It has been found to reduce anxiety-related behaviors in animal models such as the elevated plus maze and the light-dark box test. In human studies, this compound has been found to be effective in the treatment of generalized anxiety disorder and social anxiety disorder.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2/c1-18(11-9-15-4-2-3-10-17-15)12-13-5-7-14(16)8-6-13/h2-8,10H,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHWKRORNZPNBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B5632019.png)

![(4S)-1-[3-(allyloxy)benzoyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5632023.png)

![2-[9-(2-methyl-3-furoyl)-3-oxo-2,9-diazaspiro[5.5]undec-2-yl]acetamide](/img/structure/B5632035.png)
![1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5632038.png)

![(3aS*,7aR*)-2-(2-chloro-4,5-difluorobenzoyl)-5-methyloctahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5632044.png)

![2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine](/img/structure/B5632061.png)
![2-amino-6-isopropyl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B5632066.png)
![[4-(hydroxymethyl)phenyl]{methyl[2-(2-methyl-1H-imidazol-1-yl)ethyl]amino}acetic acid](/img/structure/B5632079.png)
![(1S*,5R*)-3-[(3,5-dimethyl-4-isoxazolyl)methyl]-6-(3,3,3-trifluoropropanoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5632085.png)